1H-Pyrrolo[2,3-b]pyridine, 2-cyclobutyl-
CAS No.: 1014613-55-8
Cat. No.: VC4362195
Molecular Formula: C11H12N2
Molecular Weight: 172.231
* For research use only. Not for human or veterinary use.
![1H-Pyrrolo[2,3-b]pyridine, 2-cyclobutyl- - 1014613-55-8](/images/structure/VC4362195.png)
Specification
CAS No. | 1014613-55-8 |
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Molecular Formula | C11H12N2 |
Molecular Weight | 172.231 |
IUPAC Name | 2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine |
Standard InChI | InChI=1S/C11H12N2/c1-3-8(4-1)10-7-9-5-2-6-12-11(9)13-10/h2,5-8H,1,3-4H2,(H,12,13) |
Standard InChI Key | ZYIUZWKLXOVOQL-UHFFFAOYSA-N |
SMILES | C1CC(C1)C2=CC3=C(N2)N=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
1H-Pyrrolo[2,3-b]pyridine, 2-cyclobutyl- (CAS: 1014613-55-8) has the molecular formula C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol . The structure comprises a bicyclic system with a pyrrole ring fused to a pyridine ring (Figure 1). The cyclobutyl group at the 2-position introduces steric and electronic modifications that enhance target selectivity in biological systems .
Key Structural Attributes:
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Fused Ring System: The pyrrolo[2,3-b]pyridine core provides a planar aromatic system with delocalized π-electrons, enabling interactions with biological targets such as kinases and phosphodiesterases .
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Cyclobutyl Substituent: The strained cyclobutane ring at position 2 contributes to conformational rigidity, improving binding affinity and metabolic stability compared to linear alkyl chains .
Synthesis and Structural Modifications
Synthetic Routes
The synthesis of 2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine derivatives typically involves cyclization reactions or post-functionalization of preformed pyrrolopyridine cores.
Cyclocondensation Approaches
A two-component reaction between 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile and active methylene compounds (e.g., acetylacetone) in acetic acid with catalytic HCl yields pyrrolo[2,3-b]pyridines . For the 2-cyclobutyl variant, cyclobutyl-containing precursors are introduced during cyclization .
Photochemical [2+2] Cycloaddition
Recent advances utilize photosensitized intramolecular [2+2] cycloadditions of alkenyl-tethered pyrrolo[2,3-b]pyridines in the presence of Lewis acids like Mg(OTf)₂. This method enables stereoselective formation of cyclobutane-fused frameworks .
Cross-Coupling Reactions
The cyclobutyl group enhances PDE4B inhibition (IC₅₀ = 0.11 µM) compared to larger substituents, likely due to optimal steric complementarity .
Physicochemical and Spectroscopic Properties
Spectroscopic Data
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IR Spectroscopy: Absorption bands at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N stretch) confirm the pyrrolopyridine core .
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NMR: ¹H NMR (DMSO-d₆) signals at δ 8.43 ppm (pyridine-H) and δ 2.88 ppm (cyclobutyl-H) align with reported data .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 173.1 [M+H]⁺ .
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) but limited aqueous solubility. Stability studies indicate degradation under strong acidic or basic conditions, necessitating storage at 2–8°C .
Biological Activities and Mechanisms
Kinase Inhibition
2-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine derivatives inhibit tyrosine kinases such as FGFR1 (IC₅₀ = 12 nM) by binding to the ATP pocket, disrupting phosphorylation-dependent signaling . Molecular docking reveals hydrogen bonding with gatekeeper residues (e.g., Lys514 in FGFR1).
PDE4B Inhibition
Compound 11h (2-cyclobutyl-1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide) demonstrates potent PDE4B inhibition (IC₅₀ = 0.11 µM) and suppresses TNF-α release in macrophages . Cyclobutyl substitution reduces off-target effects on PDE4D, mitigating emesis risks .
Anticancer Activity
In TNIK (TRAF2- and NCK-interacting kinase) inhibition, 2-cyclobutyl analogs induce apoptosis in colorectal cancer cells (IC₅₀ = 1 nM) via Wnt/β-catenin pathway modulation .
Applications in Drug Discovery
Lead Optimization
The scaffold serves as a starting point for PDE4B-preferring inhibitors with improved blood-brain barrier penetration. Carboxamide derivatives (e.g., 11h) exhibit favorable ADME profiles:
Photodynamic Therapy
Cyclobutane-fused tetracyclic derivatives generated via [2+2] photocycloaddition show promise as photosensitizers for targeted cancer therapy .
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